molecular formula C13H15F7O3Si B1362399 (4-Perfluorotolyl)triethoxysilane CAS No. 561069-04-3

(4-Perfluorotolyl)triethoxysilane

Cat. No. B1362399
M. Wt: 380.33 g/mol
InChI Key: FNHRVMWUGNXEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Perfluorotolyl)triethoxysilane, also known as 4-PFTES, is a functionalized silane compound with a wide range of applications in a variety of scientific fields. It is a colorless and volatile liquid with a molecular formula of C8F15Si(OC2H5)3 and a molecular weight of 454.44 g/mol. 4-PFTES is a versatile compound that can be used as a reagent, a coupling agent, and a cross-linking agent. It is used in a variety of scientific research applications, including organic and inorganic chemistry, materials science, biochemistry, and nanotechnology.

Scientific Research Applications

1. Surface Modification of Nanostructured Ceramic Membranes

(4-Perfluorotolyl)triethoxysilane and related compounds are used in surface treatments to enhance the hydrophobicity of ceramic membranes. This modification is crucial for applications in direct contact membrane distillation. Such treatments are shown to improve the membrane's water flux and hydrophobicity, which are essential for efficient membrane distillation processes (Hendren, Brant, & Wiesner, 2009).

2. Development of Si/CNT Microsphere Composite for Lithium-Ion Batteries

Triethoxysilane derivatives, like (4-Perfluorotolyl)triethoxysilane, are utilized as adhesives to bind silicon nanoparticles and carbon nanotubes, forming reinforced Si/CNT microsphere composites. These composites exhibit improved structural integrity and superior cyclability, which is beneficial for lithium-ion batteries (Park et al., 2020).

3. Catalytic Applications in Chemical Synthesis

Compounds like (4-Perfluorotolyl)triethoxysilane are used in copper-catalyzed three-component reactions involving triethoxysilanes, sulfur dioxide, and hydrazines. Such reactions lead to the formation of N-aminosulfonamides, highlighting the compound's role in facilitating diverse chemical syntheses (Wang, Xue, & Wang, 2014).

4. Gas Permeation Properties in Fluorine-Silica Membranes

(4-Perfluorotolyl)triethoxysilane and similar compounds are used in developing fluorine-silica membranes with controlled amorphous silica structures. These membranes demonstrate high gas permeance and selectivity, making them suitable for applications like hydrogen permselective membranes (Kanezashi et al., 2017).

5. Production of Superhydrophobic PVDF Membranes

Superhydrophobic surfaces on polyvinylidene fluoride (PVDF) membranes are created using compounds like (4-Perfluorotolyl)triethoxysilane. These membranes are effective in membrane distillation processes, especially for separating saline with phenolic compounds, showcasing their utility in water treatment and purification (Hamzah & Leo, 2017).

properties

IUPAC Name

triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRVMWUGNXEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F7O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382594
Record name (4-perfluorotolyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Perfluorotolyl)triethoxysilane

CAS RN

561069-04-3
Record name (4-perfluorotolyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Trifluoromethyltetrafluorophenyltriethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.